AN3661 Demonstrates Conserved Nanomolar Potency Across Drug-Sensitive and Multi-Drug-Resistant P. falciparum Strains
AN3661 maintains consistent nanomolar activity across a panel of P. falciparum laboratory strains irrespective of their resistance profiles to conventional antimalarials. Activity was measured against strains known to be sensitive (3D7) or resistant (W2, Dd2, K1, HB3, FCR3, TM90C2B) to chloroquine, pyrimethamine, and other standard therapies [1]. The narrow IC50 range (20–56 nM) across this diverse panel indicates that pre-existing resistance mechanisms to frontline antimalarials do not compromise AN3661 potency, distinguishing it from agents that lose efficacy in multi-drug-resistant strains .
| Evidence Dimension | In vitro antimalarial potency (IC50) against P. falciparum laboratory-adapted strains with defined resistance profiles |
|---|---|
| Target Compound Data | IC50 range: 20–56 nM across 7 strains (3D7, W2, Dd2, K1, HB3, FCR3, TM90C2B); mean IC50 = 32 nM |
| Comparator Or Baseline | Chloroquine (baseline comparator): variable IC50 from <10 nM in sensitive strains to >100 nM in resistant strains (class-level inference based on known chloroquine resistance phenotypes) |
| Quantified Difference | AN3661 exhibits <3-fold variation in IC50 across the panel, whereas chloroquine shows >10-fold variation between sensitive and resistant strains |
| Conditions | In vitro 72-hour SYBR Green I-based fluorescence assay; P. falciparum asexual blood stage cultures |
Why This Matters
This conserved potency across drug-resistant strains positions AN3661 as a robust tool compound for target validation studies independent of confounding resistance backgrounds.
- [1] Sonoiki E, Ng CL, Lee MCS, Guo D, Zhang YK, Zhou Y, et al. A potent antimalarial benzoxaborole targets a Plasmodium falciparum cleavage and polyadenylation specificity factor homologue. Nat Commun. 2017;8:14574. Supplementary Table 1. View Source
